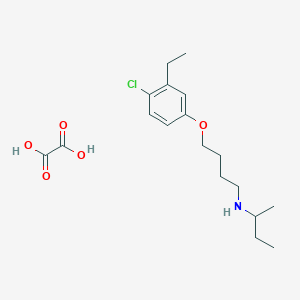![molecular formula C18H29NO B4039328 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B4039328.png)
1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine
Overview
Description
1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine is a synthetic organic compound with the molecular formula C18H29NO. It is characterized by the presence of a piperidine ring substituted with a 3-(2-ethylphenoxy)propyl group and two methyl groups at positions 3 and 5.
Scientific Research Applications
1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.
Preparation Methods
The synthesis of 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol, 3-chloropropanol, and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route involves the reaction of 2-ethylphenol with 3-chloropropanol to form 3-(2-ethylphenoxy)propanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
1-[3-(2-Phenoxy)propyl]-3,5-dimethylpiperidine: This compound lacks the ethyl group on the phenoxy ring, which may result in different chemical and biological properties.
1-[3-(2-Methylphenoxy)propyl]-3,5-dimethylpiperidine: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
1-[3-(2-Isopropylphenoxy)propyl]-3,5-dimethylpiperidine: The isopropyl group introduces steric hindrance, potentially altering the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-4-17-8-5-6-9-18(17)20-11-7-10-19-13-15(2)12-16(3)14-19/h5-6,8-9,15-16H,4,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIYMLSHBZTYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4039255.png)
![1-[3-(2-Chloro-5-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039265.png)


![4-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039301.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B4039308.png)

![4-[2-(2,6-Dimethoxyphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039334.png)
![N,N-dimethyl-2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039336.png)
![N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine;oxalic acid](/img/structure/B4039342.png)
![5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4039344.png)

